molecular formula C25H25N3O4S2 B2863655 5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide CAS No. 1189456-00-5

5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

Cat. No.: B2863655
CAS No.: 1189456-00-5
M. Wt: 495.61
InChI Key: NQTYGAVRLXOBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

The study of sulfonamide derivatives has shown significant potential in the development of carbonic anhydrase inhibitors. These inhibitors have a wide range of applications, including as therapeutic agents for various diseases. For instance, the research by Bozdağ et al. (2014) demonstrates that subtle differences in the structure of sulfonamide derivatives can lead to significant variations in their inhibitory properties against carbonic anhydrase isoforms. This finding is crucial for the development of selective inhibitors for specific isoforms of the enzyme, which is associated with various physiological and pathological processes, including tumor progression and metastasis Bozdağ et al., 2014.

Antitumor and Antibacterial Agents

Compounds with a thiophene and sulfonamide moiety have been explored for their potential as antitumor and antibacterial agents. Hafez et al. (2017) synthesized a series of compounds that exhibited high activity against various human tumor cell lines, including liver, colon, and lung cancer cells. Additionally, these compounds showed significant antibacterial activity, highlighting their potential as dual-function therapeutic agents Hafez et al., 2017.

Membrane-Impermeant Inhibitors for Tumor-Associated Isozymes

The design of membrane-impermeant inhibitors targeting tumor-associated carbonic anhydrase isozymes, such as CA IX, represents a novel approach to cancer therapy. Casey et al. (2004) reported the synthesis of sulfonamides that showed potent inhibitory activity against several carbonic anhydrase isozymes, with specific interest in the tumor-associated CA IX. These inhibitors are designed to be membrane-impermeant, thereby offering a selective inhibition strategy that minimizes effects on normal physiological functions Casey et al., 2004.

Selective Receptor Antagonism

Research into the selective antagonism of serotonin receptors has also been conducted, which is relevant for the treatment of central nervous system disorders. Canale et al. (2016) identified N-alkylated arylsulfonamides as potent and selective antagonists of the 5-HT7 receptor. These findings are significant for developing new treatments for CNS disorders, demonstrating the therapeutic potential of sulfonamide derivatives in neuropsychiatric and neurodegenerative diseases Canale et al., 2016.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28-24(30)23-18(13-20(34-23)16-9-6-5-7-10-16)27-25(28)33-15-21(29)26-14-17-11-8-12-19(31-2)22(17)32-3/h5-13H,4,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYGAVRLXOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.